5-(Trifluoromethoxy)pyrazine-2-carbaldehyde
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Overview
Description
5-(Trifluoromethoxy)pyrazine-2-carbaldehyde is an organic compound characterized by the presence of a trifluoromethoxy group attached to a pyrazine ring, with an aldehyde functional group at the 2-position.
Preparation Methods
The synthesis of 5-(Trifluoromethoxy)pyrazine-2-carbaldehyde can be achieved through several routes. One common method involves the reaction of 2-chloro-5-trifluoromethoxypyrazine with appropriate reagents to introduce the aldehyde group. This process typically involves the use of antimony trifluoride for fluorination and subsequent reactions to form the desired compound .
Industrial production methods for this compound are not extensively documented, but scalable methods have been developed for related trifluoromethoxypyrazines, indicating potential for large-scale synthesis .
Chemical Reactions Analysis
5-(Trifluoromethoxy)pyrazine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in substitution reactions, often facilitated by transition metal catalysts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and palladium catalysts for substitution reactions .
Scientific Research Applications
5-(Trifluoromethoxy)pyrazine-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds due to its unique electronic properties and stability.
Materials Science: The compound’s trifluoromethoxy group imparts hydrophobicity and stability, making it useful in the development of advanced materials.
Biological Studies: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism by which 5-(Trifluoromethoxy)pyrazine-2-carbaldehyde exerts its effects is primarily through its interactions with biological targets. The trifluoromethoxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 5-(Trifluoromethoxy)pyrazine-2-carbaldehyde include:
2-Chloro-5-trifluoromethoxypyrazine: Used as an intermediate in the synthesis of the target compound.
5-(Trifluoromethyl)pyrazine-2-carbaldehyde: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy, leading to different electronic properties.
The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct electronic and steric effects compared to other fluorinated pyrazines .
Properties
IUPAC Name |
5-(trifluoromethoxy)pyrazine-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O2/c7-6(8,9)13-5-2-10-4(3-12)1-11-5/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEIPDVUIFXCDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)OC(F)(F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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